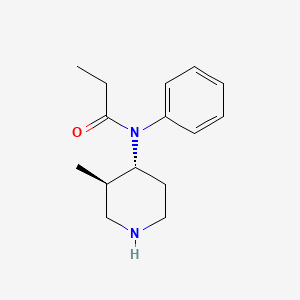
ZLN005 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) is a tissue-specific and inducible transcriptional coactivator for several nuclear receptors and plays a key role in energy metabolism, hepatic gluconeogenesis, and cholesterol homoeostasis. ZLN005 is a small molecule that stimulates the expression of PGC-1α and downstream genes in skeletal muscle cells, improving glucose utilization and fatty acid oxidation at a concentration of 20 μM. Chronic administration of 15 mg/kg/day ZLN005 to diabetic db/db mice increased PGC-1α and downstream gene transcription in skeletal muscle, increasing fat oxidation and improving glucose tolerance, pyruvate tolerance, and insulin sensitivity. This compound is the hydrochloride salt formulation of ZLN005.
科学的研究の応用
Metabolic Pathway Elucidation
ZLN005, a benzimidazole compound, has shown promise as a transcriptional activator of PGC-1α in metabolic tissues. Its application in diabetic mouse models and in vitro coronary artery disease models suggests therapeutic potential. Research has focused on its metabolic profile to develop novel therapeutics based on ZLN005. Key transformations include hydroxylation, oxidation to carboxylic acids, and conjugations, revealing a detailed metabolic pathway (Sun et al., 2018).
Protection Against Oxidative Damage in Retinal Cells
ZLN005 has demonstrated efficacy in protecting retinal pigment epithelial cells from oxidative damage, a key factor in age-related macular degeneration. This protection is mediated through the upregulation of PGC-1α, associated transcription factors, and antioxidant enzymes, enhancing mitochondrial function (Satish et al., 2018).
Cardioprotection in High Glucose Environments
In the context of diabetic cardiomyopathy, ZLN005 has shown a protective effect on cardiomyocytes in high glucose conditions. It enhances cell viability, reduces apoptosis, and increases expression of autophagy markers and SIRT1. This indicates its role in suppressing cardiomyocyte injury induced by high glucose (Li et al., 2016).
Neuroprotective Effects Under Ischemic Conditions
ZLN005 has neuroprotective effects against ischemic conditions, as demonstrated in vitro and in vivo models. It reduces cerebral infarct volume, improves neurological deficits, and protects against neuronal injury. This is likely due to the activation of the PGC-1α signaling pathway and enhancement of cellular antioxidant systems (Xu et al., 2018).
Diabetes Treatment via Metabolic Regulation
ZLN005 has been explored as a treatment for type 2 diabetes by targeting PGC-1α expression. It has shown positive effects in diabetic mice, improving glucose tolerance, insulin sensitivity, and regulating lipid metabolism. This points to its potential in treating metabolic syndromes (Zhang et al., 2013).
Alleviation of Renal Fibrosis
In chronic kidney disease models, ZLN005 has shown efficacy in alleviating renal fibrosis. It does so by improving mitochondrial homeostasis, thereby maintaining mitochondrial function and energy balance. This suggests its therapeutic potential in chronic kidney diseases (Zhu et al., 2022).
Protection Against Ischemia-Reperfusion-Induced Kidney Injury
ZLN005 also offers protection against ischemia-reperfusion-induced kidney injury. It does this by restoring mitochondrial fatty acid oxidation and mitigating oxidative stress. This indicates its potential in treating acute kidney injuries (Wang et al., 2021).
Enhancing Immune Defense in Sepsis
In sepsis models, ZLN005 has shown efficacy in enhancing immune defense by increasing lysosome volume and acidity, thus reducing bacterial load. This demonstrates its potential in improving outcomes in sepsis (Suzuki et al., 2023).
特性
製品名 |
ZLN005 (hydrochloride) |
|---|---|
分子式 |
C17H18N2 · HCl |
分子量 |
286.8 |
InChI |
InChI=1S/C17H18N2.ClH/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16;/h4-11H,1-3H3,(H,18,19);1H |
InChIキー |
PRHDHWLJRJJOED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C=C1)=CC=C1C2=NC3=CC=CC=C3N2.Cl |
同義語 |
2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazole, monohydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



